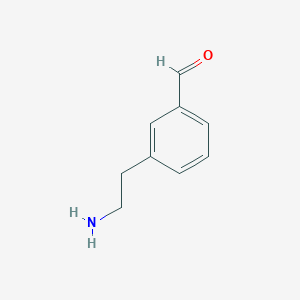
3-(2-Aminoethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)benzaldehyde is an organic compound with the molecular formula C9H11NO It consists of a benzene ring substituted with an aldehyde group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)benzaldehyde typically involves the reaction of benzaldehyde with ethylenediamine. One common method is the reductive amination of benzaldehyde using ethylenediamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Aminoethyl)benzoic acid.
Reduction: 3-(2-Aminoethyl)benzyl alcohol.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
3-(2-Aminoethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)benzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Benzaldehyde: Lacks the aminoethyl group, making it less versatile in certain reactions.
2-(2-Aminoethyl)benzaldehyde: Similar structure but with the aminoethyl group in a different position, leading to different reactivity and applications.
3-(2-Aminoethyl)benzoic acid: An oxidized form of 3-(2-Aminoethyl)benzaldehyde with different chemical properties.
Uniqueness: this compound is unique due to the presence of both an aldehyde and an aminoethyl group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
219919-50-3 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-(2-aminoethyl)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7H,4-5,10H2 |
InChI Key |
LJAWFIGAEQTOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















